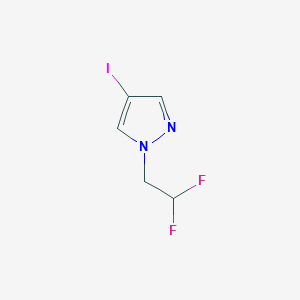

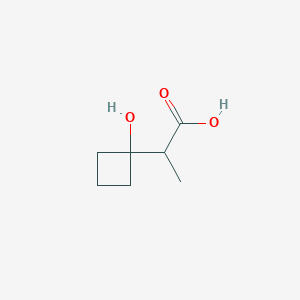

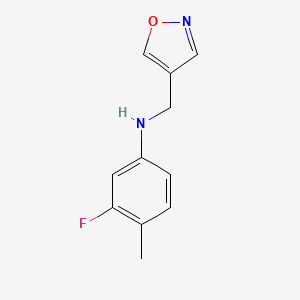

![molecular formula C14H19NO2 B1453675 4-[Cyclohexyl(methyl)amino]benzoic acid CAS No. 243662-77-3](/img/structure/B1453675.png)

4-[Cyclohexyl(methyl)amino]benzoic acid

Übersicht

Beschreibung

4-Aminobenzoic acid, also known as para-aminobenzoic acid or PABA, is an organic compound with the formula H2NC6H4CO2H . It is a white solid, although commercial samples can appear gray . It consists of a benzene ring substituted with amino and carboxyl groups .

Synthesis Analysis

In industry, PABA is prepared mainly by two routes: Reduction of 4-nitrobenzoic acid and Hoffman degradation of the monoamide derived from terephthalic acid .

Molecular Structure Analysis

The molecular structure of 4-Aminobenzoic acid consists of a benzene ring substituted with amino and carboxyl groups .

Chemical Reactions Analysis

PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .

Physical And Chemical Properties Analysis

4-Aminobenzoic acid has a molar mass of 137.138 g·mol−1 . It appears as white-grey crystals . The compound is slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzamides

Benzamides are synthesized through the direct condensation of benzoic acids and amines . This process is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The “4-[Cyclohexyl(methyl)amino]benzoic acid” could potentially be used in this process as a benzoic acid component.

Pharmaceutical Applications

Benzamides are widely used in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .

Industrial Applications

Benzamides are also used in industries such as paper, plastic, and rubber . They are used as an intermediate product in the synthesis of therapeutic agents .

Pd-catalysed C–H Functionalisation

Carboxylic acids, such as “4-[Cyclohexyl(methyl)amino]benzoic acid”, play a versatile role in Pd-catalysed proximal and distal C–H activation reactions . These reactions could be implemented in the pharmaceutical and agrochemical industries .

Peptide Synthesis

“4-[Cyclohexyl(methyl)amino]benzoic acid” could potentially be used in peptide synthesis .

Synthesis of 4-Aminobenzoic Acid Derivatives

“4-[Cyclohexyl(methyl)amino]benzoic acid” could potentially be used in the synthesis of 4-aminobenzoic acid derivatives .

Wirkmechanismus

Target of Action

Similar compounds such as 4-aminobenzoic acid (paba) are known to be intermediates in the synthesis of folate by bacteria, plants, and fungi .

Mode of Action

For instance, PABA is generated from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .

Biochemical Pathways

4-[Cyclohexyl(methyl)amino]benzoic acid may affect the folate synthesis pathway, given the role of PABA in this process . Folate is essential for the synthesis of DNA, RNA, and proteins, and its deficiency can lead to various health problems.

Pharmacokinetics

Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid . This process can impact the bioavailability of the compound.

Result of Action

For instance, a derivative of 4-(Aminomethyl)benzoic acid has been reported to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[cyclohexyl(methyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-15(12-5-3-2-4-6-12)13-9-7-11(8-10-13)14(16)17/h7-10,12H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIBIJWWDZFBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Cyclohexyl(methyl)amino]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

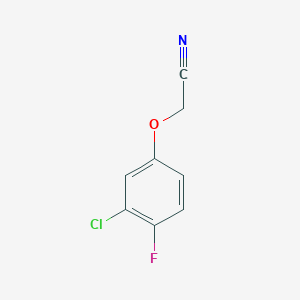

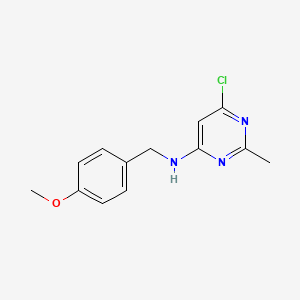

![1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1453596.png)

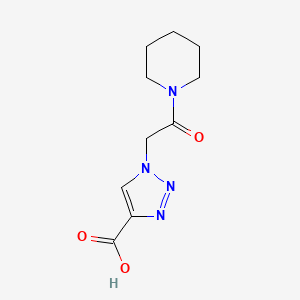

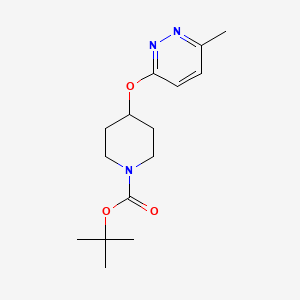

![N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1453599.png)

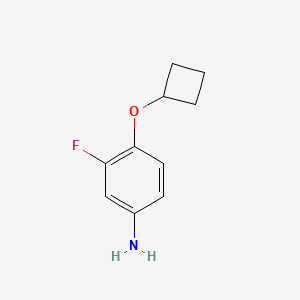

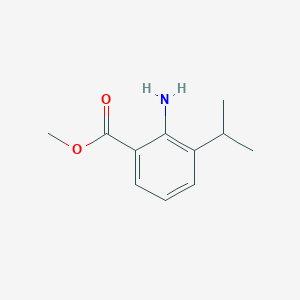

![N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1453604.png)

![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)